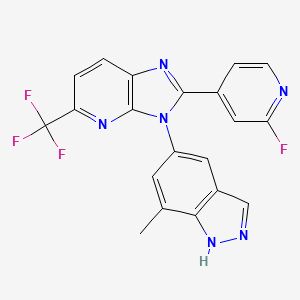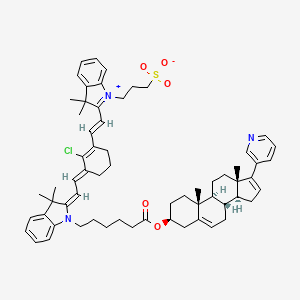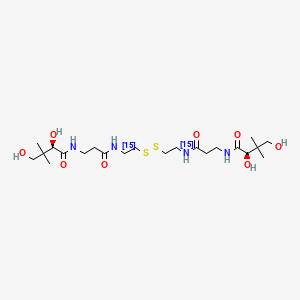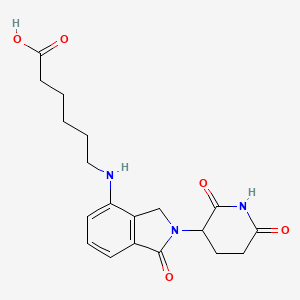
Lenalidomide-C5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-C5-acid is a derivative of lenalidomide, a thalidomide analogue. It is known for its potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. This compound is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C5-acid involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide and potassium carbonate to form the lenalidomide nitro precursor. The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production of this compound focuses on scalability and environmental safety. A green process has been developed that uses platinum group metal-free catalysts and chlorine-free solvents to minimize hazardous by-products. This method involves the bromination of methyl 2-methyl-3-nitrobenzoate in methyl acetate, followed by cyclization with 3-aminopiperidine-2,6-dione .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-C5-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the brominated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and ammonium chloride are typically used for the reduction of the nitro group.
Substitution: Potassium carbonate in dimethylformamide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, such as amino-substituted compounds and oxidized derivatives .
Applications De Recherche Scientifique
Lenalidomide-C5-acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for research purposes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mécanisme D'action
Lenalidomide-C5-acid exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Anti-neoplastic: It induces apoptosis in malignant cells and inhibits their proliferation.
The molecular targets include cereblon, a protein that plays a crucial role in the degradation of specific substrates involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Lenalidomide: The direct precursor of lenalidomide-C5-acid, used in similar therapeutic applications.
Uniqueness
This compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more effective in inducing apoptosis and inhibiting angiogenesis .
Propriétés
Numéro CAS |
2338824-30-7 |
|---|---|
Formule moléculaire |
C19H23N3O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26) |
Clé InChI |
SXYBCXPXMIRZCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
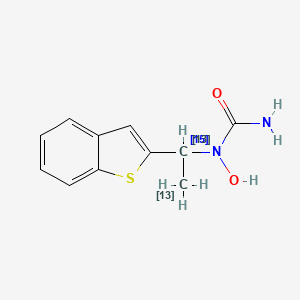
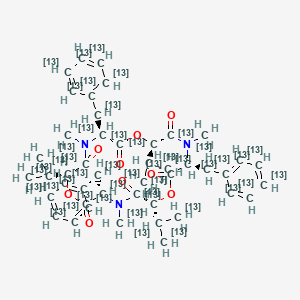
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
